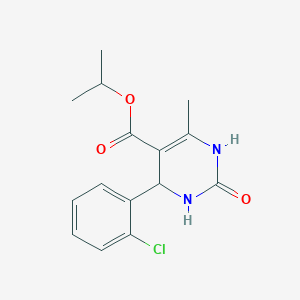

isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Description

Isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a dihydropyrimidine derivative featuring a 2-chlorophenyl substituent at the 4-position, a methyl group at the 6-position, and an isopropyl ester at the 5-carboxylate position. The 2-oxo group in the pyrimidine ring distinguishes it from thioxo (C=S) analogs, which are more commonly reported in the literature . The compound’s synthesis likely follows routes analogous to its thioxo counterparts, involving Biginelli-like condensation reactions, though specific data on its synthesis and yield remain unreported in the available literature.

Properties

Molecular Formula |

C15H17ClN2O3 |

|---|---|

Molecular Weight |

308.76 g/mol |

IUPAC Name |

propan-2-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H17ClN2O3/c1-8(2)21-14(19)12-9(3)17-15(20)18-13(12)10-6-4-5-7-11(10)16/h4-8,13H,1-3H3,(H2,17,18,20) |

InChI Key |

PIBPZYSVASLCQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base can form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of amino or thiol derivatives.

Scientific Research Applications

Isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antidiabetic agent due to its ability to inhibit glycogen phosphorylase.

Biological Studies: Used in studies related to enzyme inhibition and metabolic regulation.

Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of glycogen phosphorylase, an enzyme involved in glycogen metabolism. By binding to the allosteric site of the enzyme, it induces conformational changes that reduce the enzyme’s activity. This mechanism is particularly relevant in the context of developing treatments for metabolic disorders such as diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioxo vs. Oxo Derivatives

The substitution of the 2-oxo group (C=O) for a 2-thioxo (C=S) group significantly alters physicochemical properties. For example:

- Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Ic) has a melting point (m.p.) of 168–170°C and a synthesis yield of 85% .

- Isopropyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Id) yields 75% but lacks reported m.p. data .

The oxo analog (target compound) may exhibit higher polarity and stronger intermolecular interactions, influencing its melting point and bioavailability .

Ester Group Variations

The choice of ester moiety (ethyl vs. isopropyl) impacts steric and lipophilic properties:

| Compound | Ester Group | Yield (%) | Notable Properties |

|---|---|---|---|

| Ic (Ethyl ester) | Ethyl | 85 | m.p. 168–170°C; higher crystallinity |

| Id (Isopropyl ester) | Isopropyl | 75 | Increased lipophilicity |

| Target (Isopropyl ester) | Isopropyl | N/A | Likely enhanced membrane permeability |

The isopropyl ester in the target compound may improve lipid solubility, favoring passive diffusion across biological membranes, but could also introduce steric hindrance during synthetic steps, as seen in Id’s lower yield compared to Ic .

Core Heterocycle Modifications

Comparisons with non-dihydropyrimidine analogs highlight the role of the heterocyclic core:

- 3-(4-Chlorophenyl)-5-(indolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Incorporates a pyrazole ring and indole moiety, yielding a m.p. of 210–211°C.

- Isopropyl Thiazolo[3,2-a]pyrimidine-6-carboxylate (): Features a fused thiazole ring, increasing aromaticity and electronic complexity. This structural variation could alter binding affinity in biological systems .

Key Research Findings and Implications

Biological Activity : The 2-chlorophenyl group is conserved across analogs, implying a role in target binding. Thioxo groups may enhance thiophilic interactions in enzymes, while oxo groups could favor hydrogen bonding .

Structural Flexibility : Modifications like ester groups or heterocycle fusion (e.g., thiazolo rings) allow tuning of physicochemical properties for specific applications .

Biological Activity

Isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has a molecular formula of and a molecular weight of approximately 288.73 g/mol. The structure features a pyrimidine ring substituted with a chlorophenyl group and an ester functional group, which contribute to its biological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: COX Inhibition Data

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| Isopropyl 4-(2-chlorophenyl)-6-methyl... | 25.0 ± 0.5 | 20.0 ± 0.3 |

| Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |

These results indicate that the compound exhibits significant anti-inflammatory activity, comparable to established anti-inflammatory drugs like celecoxib.

Anticancer Properties

The compound has also shown promise in anticancer research. Studies indicate that it induces apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Activity

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Reduction in cell viability by approximately 50% at a concentration of 30 μM after 48 hours.

- Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The proposed mechanism involves the inhibition of key enzymes involved in inflammatory pathways and cancer progression. By blocking COX activity, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, its interaction with cellular signaling pathways may lead to altered gene expression related to apoptosis.

Q & A

Q. How can researchers mitigate decomposition during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound to remove moisture, critical for hydrolytically sensitive esters .

- Add stabilizers : Include radical scavengers (e.g., BHT) to prevent oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.